GluN1a/GluN2B NMDA Receptor Inhibition: Target Engagement Evidence vs. Prototypical GluN2B Antagonists
In a Patchliner automated patch-clamp assay using HEK293 cells expressing recombinant human GluN1a/GluN2B NMDA receptors, CAS 128433-37-4 inhibited glycine/glutamate-induced current with an IC50 of 8.69 μM (8,690 nM) at a holding potential of -60 mV [1]. This contrasts with the prototypical GluN2B-selective negative allosteric modulator ifenprodil, which exhibits IC50 values of 0.15–0.19 μM (150–190 nM) against rodent GluN1/GluN2B receptors , and the more potent Ro 25-6981 (IC50 0.009 μM for GluN1C/GluN2B) [2]. CAS 128433-37-4 is thus approximately 45- to 965-fold weaker than clinical-stage GluN2B antagonists, yet its distinct chemotype offers a unique tool compound for probing non-ifenprodil binding modes on the GluN2B subunit [3].
Ro 25-6981: 0.009 μM
| Evidence Dimension | GluN1a/GluN2B NMDA receptor inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8,690 nM (8.69 μM) |
| Comparator Or Baseline | Ifenprodil (IC50 = 150–190 nM); Ro 25-6981 (IC50 = 9 nM for GluN1C/GluN2B) |
| Quantified Difference | ~45- to 965-fold less potent than high-affinity GluN2B antagonists |
| Conditions | Human GluN1a/GluN2B expressed in HEK293 cells; glycine/glutamate-induced current at -60 mV (Patchliner automated patch-clamp) |
Why This Matters
This quantitative potency differential positions CAS 128433-37-4 as a low-affinity probe suitable for investigating allosteric modulation mechanisms distinct from the high-affinity ifenprodil site, aiding selectivity profiling and mechanistic deconvolution in neuroscience target-validation studies.
- [1] BindingDB. BDBM50569749 / CHEMBL4857554. IC50: 8.69E+3 nM. Assay: Inhibition of human GluN1a/GluN2B in HEK293 cells at -60 mV. View Source
- [2] Tocris Bioscience. Ro 25-6981 maleate. IC50 0.009 μM (GluN1C/GluN2B) and 52 μM (GluN1C/GluN2A). View Source
- [3] Justia Patents. Substituted pyridine and pyrimidines and their use as GluN2B receptor modulators. US Patent App. 2019/0091234. View Source
